Nor Lidocaine-d6 hydrochloride
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Overview
Description
Monoethylglycinexylidide-d6 (hydrochloride) is a deuterium-labeled derivative of Monoethylglycinexylidide. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monoethylglycinexylidide-d6 (hydrochloride) involves the incorporation of deuterium into the Monoethylglycinexylidide molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Monoethylglycinexylidide-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is then purified and characterized using various analytical techniques to confirm its structure and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Monoethylglycinexylidide-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Monoethylglycinexylidide-d6 (hydrochloride) may yield corresponding N-oxide derivatives, while reduction may yield deuterated amine derivatives .
Scientific Research Applications
Monoethylglycinexylidide-d6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Monoethylglycinexylidide and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Monoethylglycinexylidide.
Medicine: Used in clinical research to study the pharmacokinetics of drugs that are metabolized to Monoethylglycinexylidide.
Mechanism of Action
The mechanism of action of Monoethylglycinexylidide-d6 (hydrochloride) is similar to that of Monoethylglycinexylidide. It acts as a local anesthetic by blocking sodium channels in nerve cells, thereby inhibiting the initiation and conduction of nerve impulses. This action results in the loss of sensation in the targeted area .
Comparison with Similar Compounds
Similar Compounds
Monoethylglycinexylidide: The non-deuterated form of Monoethylglycinexylidide-d6 (hydrochloride).
Lidocaine: A widely used local anesthetic that is metabolized to Monoethylglycinexylidide.
Glycinexylidide: Another metabolite of Lidocaine with similar properties.
Uniqueness
Monoethylglycinexylidide-d6 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical applications. The presence of deuterium enhances the compound’s stability and allows for more accurate quantification in mass spectrometry .
Properties
Molecular Formula |
C12H19ClN2O |
---|---|
Molecular Weight |
248.78 g/mol |
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-(ethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i2D3,3D3; |
InChI Key |
KPXFVVHMUVBVGI-HVTBMTIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CNCC.Cl |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C.Cl |
Origin of Product |
United States |
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